molecular formula C11H17ClSi B1626709 (3-Chloropropyl)(dimethyl)phenylsilane CAS No. 2632-95-3

(3-Chloropropyl)(dimethyl)phenylsilane

Cat. No.: B1626709
CAS No.: 2632-95-3
M. Wt: 212.79 g/mol
InChI Key: LLCLOAIMZLJMDX-UHFFFAOYSA-N
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Description

(3-Chloropropyl)(dimethyl)phenylsilane is an organosilicon compound characterized by a silicon atom bonded to a phenyl group, a dimethyl group, and a 3-chloropropyl chain. These silanes are typically used as intermediates in organic synthesis, surface modification agents, or crosslinkers in polymer chemistry due to their reactive chloropropyl moiety and hydrophobic phenyl group.

Properties

CAS No.

2632-95-3

Molecular Formula

C11H17ClSi

Molecular Weight

212.79 g/mol

IUPAC Name

3-chloropropyl-dimethyl-phenylsilane

InChI

InChI=1S/C11H17ClSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

LLCLOAIMZLJMDX-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCCl)C1=CC=CC=C1

Canonical SMILES

C[Si](C)(CCCCl)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Molecular and Structural Differences

The table below compares key parameters of (3-Chloropropyl)(dimethyl)phenylsilane with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Silicon Key Applications/Properties References
This compound* C₁₁H₁₇ClSi 212.8 (estimated) Phenyl, dimethyl, 3-chloropropyl Polymer crosslinking, surface modification (inferred) -
Dichloro(methyl)(3-phenylpropyl)silane C₁₀H₁₄Cl₂Si 233.21 Methyl, dichloro, 3-phenylpropyl Precursor for silicone resins
(3-Chloropropyl)trimethylsilane C₆H₁₅ClSi 150.72 Trimethyl, 3-chloropropyl Hydrophobic coatings, coupling agent
Dichloro(methyl)(3,3,3-trifluoropropyl)silane C₄H₇Cl₂F₃Si 233.08 Methyl, dichloro, 3,3,3-trifluoropropyl Fluorosilicone synthesis
(3-Chloropropyl)trimethoxysilane C₆H₁₅ClO₃Si 198.72 Trimethoxy, 3-chloropropyl Adhesion promoter, glass treatment

*Note: The molecular formula and weight for this compound are inferred based on structural analogs.

Reactivity and Functional Group Analysis

  • Chloropropyl Chain : The 3-chloropropyl group enables nucleophilic substitution reactions, making it useful for grafting onto polymers or surfaces. This contrasts with Dichloro(methyl)(3-phenylpropyl)silane , where dual chlorine atoms increase electrophilicity but reduce hydrolytic stability compared to dimethyl-phenyl substitution.
  • Phenyl Group : The aromatic ring enhances thermal stability and hydrophobicity, similar to Dichloro(methyl)(3-phenylpropyl)silane . However, the dimethyl groups in the target compound reduce steric hindrance compared to bulkier substituents like trichlorosilanes.
  • Fluorinated Analogs: Dichloro(methyl)(3,3,3-trifluoropropyl)silane exhibits enhanced chemical resistance due to fluorine but requires specialized handling, unlike the non-fluorinated chloropropyl derivatives.

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